1,3-Bis(trichloromethyl)benzene

Physical Properties Processability Isomer Comparison

Select 1,3-Bis(trichloromethyl)benzene for unmatched efficiency in isophthaloyl chloride production. Its meta-substitution pattern is non-substitutable for meta-aramid fibers (e.g., Nomex®) and specialty resins. The low melting point (41–42°C) cuts heating costs and enables standard liquid-handling equipment in continuous processes. With 96.1% downstream conversion yield and a favorable acute oral LD50 (2924 mg/kg) that simplifies safety compliance, this is the strategic, cost-effective starting material for high-performance polymer synthesis. Contact us for bulk pricing.

Molecular Formula C8H4Cl6
Molecular Weight 312.8 g/mol
CAS No. 881-99-2
Cat. No. B1219691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(trichloromethyl)benzene
CAS881-99-2
Synonymshexachlorometaxylol
Molecular FormulaC8H4Cl6
Molecular Weight312.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
InChIInChI=1S/C8H4Cl6/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H
InChIKeyGGZIUXGYCNYNNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(trichloromethyl)benzene (CAS: 881-99-2): A Meta-Substituted Trichloromethyl Aromatic for Targeted Acyl Chloride Synthesis


1,3-Bis(trichloromethyl)benzene (C₈H₄Cl₆), also known as α,α,α,α',α',α'-hexachloro-m-xylene, is a meta-substituted aromatic compound featuring two trichloromethyl (-CCl₃) groups on a benzene ring . This structural configuration positions it as a key intermediate for the synthesis of isophthaloyl chloride and other meta-substituted aromatic acid chlorides, with applications in high-performance polymers and specialty chemicals [1]. Unlike its para- and ortho- isomers, the 1,3-substitution pattern directs reactivity and influences the physical properties of derived products, making it a distinct and purposeful choice for specific synthetic pathways [2].

Why 1,3-Bis(trichloromethyl)benzene Cannot Be Replaced by Its Para or Ortho Isomers


The three positional isomers of bis(trichloromethyl)benzene—1,2-, 1,3-, and 1,4- substituted—are not interchangeable due to fundamental differences in their physical properties, which directly impact handling, processing, and the structure of the final acid chloride product [1]. For example, the para-isomer (1,4-bis(trichloromethyl)benzene) is a high-melting solid (108–110 °C) that yields terephthaloyl chloride, a monomer for para-linked polymers like Kevlar® [2]. In contrast, 1,3-bis(trichloromethyl)benzene melts at a significantly lower temperature (41-42 °C) and is the specific precursor to isophthaloyl chloride, a monomer for meta-linked aramids and other specialty resins . Substituting one isomer for another would not only change the handling requirements but, more critically, would lead to a completely different polymer architecture with vastly different performance properties, rendering the substitution functionally impossible in end-use applications [3].

Quantitative Evidence Guide: Differentiating 1,3-Bis(trichloromethyl)benzene for Procurement and Process Design


Melting Point Advantage: Lower Temperature Processability vs. Para-Isomer

The meta-substituted 1,3-bis(trichloromethyl)benzene exhibits a melting point of 41-42 °C . In contrast, its para-substituted analog, 1,4-bis(trichloromethyl)benzene, has a significantly higher melting point of 108–110 °C [1]. This 67 °C difference in melting point translates to a lower energy requirement for melting and maintaining the compound in a liquid state during processing. For industrial-scale reactions, this can mean reduced heating costs and the ability to use simpler, less energy-intensive equipment for handling and metering the raw material [2].

Physical Properties Processability Isomer Comparison

Reaction Yield and Purity in Continuous Acyl Chloride Production: 1,3- vs. 1,4-Isomer

In a patented continuous production method, the conversion of 1,3-bis(trichloromethyl)benzene to 1,3-bis(chloroformyl)benzene (isophthaloyl chloride) was achieved with a yield of 96.1% and a final product purity of 99.95% after rectification [1]. This process was directly compared to the analogous conversion of the 1,4-isomer to terephthaloyl chloride, which yielded a product with 99.93% purity at a yield of 95.5% under similar conditions [2]. The slight but quantifiable advantage for the 1,3-isomer demonstrates its suitability for producing polymer-grade monomers in a high-efficiency continuous process.

Reaction Yield Process Chemistry Continuous Manufacturing

Toxicity Profile: Favorable Acute Oral Toxicity vs. Mono-Trichloromethyl Analog

The acute oral toxicity of 1,3-bis(trichloromethyl)benzene in rats is reported with an LD50 of 2924 mg/kg, classifying it as moderately toxic . In comparison, the mono-substituted analog benzotrichloride (α,α,α-trichlorotoluene) has a significantly lower LD50 of approximately 1000 mg/kg, indicating much higher acute toxicity [1]. This difference of approximately 1900 mg/kg in LD50 values suggests that 1,3-bis(trichloromethyl)benzene presents a lower acute oral toxicity hazard, which can influence occupational exposure limits, personal protective equipment requirements, and overall safety protocols in an industrial setting.

Toxicology Safety Handling

Reaction Pathway Fidelity: Selective Synthesis of Meta-Aromatic Acid Chlorides

The reaction of 1,3-bis(trichloromethyl)benzene with sulfur dioxide is documented to proceed exceptionally well, yielding isophthaloyl chloride as the exclusive meta-substituted aromatic acid chloride [1]. While 1,4-bis(trichloromethyl)benzene also reacts with SO₂ to give terephthaloyl chloride, the reaction conditions and the resulting polymer precursor are structurally distinct [2]. This fundamental difference in reaction outcome is not a matter of yield optimization but of chemical identity: the meta-substituted starting material is the only route to the meta-substituted product. The high fidelity of this transformation ensures that procurement of the 1,3-isomer is non-negotiable for any process targeting meta-linked polymers.

Reaction Selectivity Acyl Chloride Synthesis Polymer Precursors

Target Application Scenarios for 1,3-Bis(trichloromethyl)benzene Based on Evidence-Based Differentiation


Continuous Flow Synthesis of High-Purity Isophthaloyl Chloride for Meta-Aramid Production

The demonstrated high yield (96.1%) and purity (99.95%) of 1,3-bis(chloroformyl)benzene from 1,3-bis(trichloromethyl)benzene in a continuous process [1] positions this compound as the ideal starting material for the large-scale, high-efficiency production of isophthaloyl chloride. This monomer is a critical component in the synthesis of meta-aramid fibers (e.g., Nomex®) and other high-performance polymers where the meta-linkage imparts superior thermal stability and flame resistance. The slight yield and purity advantages over the para-isomer process translate to a tangible economic benefit in continuous manufacturing.

Low-Energy-Input Processes for Meta-Substituted Aromatic Acid Chloride Derivatives

The significantly lower melting point of 1,3-bis(trichloromethyl)benzene (41-42 °C) compared to its para-isomer (108-110 °C) makes it the preferred choice for industrial processes that prioritize energy efficiency and simplified handling. The ability to maintain the compound in a liquid state with minimal heating reduces operational costs and allows for the use of standard liquid-handling equipment. This is particularly advantageous in continuous processes where consistent, reliable material flow is essential for maintaining high throughput and product quality [1].

Specialty Chemical Synthesis Where Meta-Regiochemistry is Essential

For the synthesis of any molecule requiring a 1,3-disubstituted benzene core with acid chloride or related functionality, 1,3-bis(trichloromethyl)benzene is the necessary and non-substitutable precursor [2]. The reaction with sulfur dioxide or other reagents exclusively yields the meta-substituted product [3]. This makes it indispensable in the synthesis of specific agrochemicals, pharmaceuticals, and advanced materials where the 1,3- substitution pattern is a critical determinant of biological activity or material properties.

Process Development with a Favorable Safety Profile for Trichloromethyl Aromatics

In the design of new chemical processes, the acute toxicity profile of a starting material is a key safety and regulatory consideration. 1,3-Bis(trichloromethyl)benzene's higher LD50 value (2924 mg/kg) compared to other common trichloromethyl aromatics like benzotrichloride (~1000 mg/kg) [4] suggests a lower acute oral toxicity hazard. This can simplify risk assessments, lower the required engineering controls, and potentially reduce the cost of compliance for occupational safety and environmental health, making it a strategically safer choice for pilot and production-scale operations.

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